3-Chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Description
“3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898784-01-5. It has a molecular weight of 346.83 . This compound is highly versatile and is used in diverse scientific research fields, including pharmaceuticals and materials science.
Molecular Structure Analysis
The IUPAC name for this compound is (3-chloro-5-fluorophenyl) {4- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone . The InChI code for this compound is 1S/C19H20ClFN2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 .
Scientific Research Applications
Chemical Transformations and Synthesis
- Benzophenones, including variants like 3-Chloro-5-fluoro benzophenones, are used in chemical transformations. For example, potassamide in ammonia can cleave halogenobenzophenones, leading to new routes for synthesizing xanthen- and thioxanthen-9-ones, as explored by Gibson, Vines, and Walthew (1975) in the Journal of The Chemical Society-Perkin Transactions 1 (Gibson, Vines, & Walthew, 1975).
- Karrer, Meier, and Pascual (2000) developed a selective synthesis of chloro- and fluorobenzophenone derivatives, highlighting their industrial-scale applications in the Journal of Fluorine Chemistry (Karrer, Meier, & Pascual, 2000).
Applications in Anti-Cancer Research
- Mohammed and Khanum (2018) in MedChemComm researched the angiopreventive and tumor inhibition activities of synthetic benzophenone analogs. They found that certain benzophenone compounds could inhibit tumor growth by targeting angiogenesis and apoptosis (Mohammed & Khanum, 2018).
Environmental and Material Science Applications
- Watanabe et al. (2015) in Toxicology and Applied Pharmacology studied the metabolism of benzophenone derivatives by rat and human liver microsomes, highlighting their relevance in environmental toxicology (Watanabe et al., 2015).
- Ghelani and Naliapara (2016) synthesized benzophenone derivatives for applications in pharmaceutical chemistry, as documented in the Journal of Heterocyclic Chemistry (Ghelani & Naliapara, 2016).
- Zhang et al. (2011) in Environmental Science & Technology examined the environmental occurrence of benzophenone UV filters, emphasizing their impact on ecosystems (Zhang et al., 2011).
Photostability and UV Protection Research
- Belluti et al. (2014) in the European Journal of Medicinal Chemistry investigated fluorinated benzophenone derivatives as potential agents against Alzheimer's disease, demonstrating the versatility of benzophenone compounds (Belluti et al., 2014).
- Liu et al. (2016) in Chemosphere studied the transformation of hydroxyl benzophenone in the chlorination disinfection process, indicating its importance in water treatment and environmental safety (Liu, Wei, Liu, & Du, 2016).
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIARSRZGIKPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642990 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-01-5 |
Source
|
Record name | Methanone, (3-chloro-5-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-5-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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